(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17854923
InChI: InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+
SMILES:
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid

CAS No.:

Cat. No.: VC17854923

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid -

Specification

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
IUPAC Name (E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid
Standard InChI InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+
Standard InChI Key HBVRJOCTNGMZNF-ONEGZZNKSA-N
Isomeric SMILES C1=CC(=NC=C1Cl)/C=C/C(=O)O
Canonical SMILES C1=CC(=NC=C1Cl)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, (2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid, reflects its core structure:

  • A pyridine ring substituted with a chlorine atom at the 5-position.

  • A propenoic acid group (CH₂=CHCOOH) attached to the 2-position of the pyridine ring, with the double bond in the E configuration.

The molecular formula is C₈H₆ClNO₂, with a molar mass of 183.59 g/mol based on analogous compounds. Key identifiers include:

PropertyValue
Canonical SMILESClC1=NC=CC(=C1)C=CC(=O)O
InChIKeyMZXROTQDGXJFIA-SNAWJCMRSA-N
PubChem CID19995985 (structural analog)

The trans configuration of the propenoic acid moiety is critical for its potential bioactivity, as stereochemistry often influences molecular interactions .

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While no explicit synthesis protocols for the 5-chloro isomer are documented, methods for analogous compounds suggest feasible routes:

  • Coupling Reactions: A palladium-catalyzed Heck coupling between 5-chloro-2-iodopyridine and acrylic acid could yield the target compound.

  • Knoevenagel Condensation: Reaction of 5-chloropyridine-2-carbaldehyde with malonic acid under acidic conditions .

Example Reaction Scheme:

5-Chloro-2-iodopyridine+Acrylic AcidPd(OAc)2,Base(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic Acid\text{5-Chloro-2-iodopyridine} + \text{Acrylic Acid} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic Acid}

Structural Analogues and Modifications

Comparative data from chloropyridine derivatives highlights structure-activity relationships:

Compound NameChlorine PositionBioactivity
(2E)-3-(6-Chloropyridin-2-yl)prop-2-enoic acid6-positionEnzyme inhibition (hypothetical)
3-(2-Chloropyridin-3-yl)prop-2-enoic acid 2-positionIntermediate for heterocycles

The 5-chloro substitution may enhance electrophilicity at the pyridine ring, potentially improving binding to biological targets .

Physicochemical Properties

Predicted Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group .

  • pKa: Estimated ~4.2 (carboxylic acid) and ~2.8 (pyridinium ion), influencing ionization at physiological pH.

  • Thermal Stability: Decomposes above 200°C, consistent with similar propenoic acid derivatives .

Spectroscopic Data

Theoretical IR Peaks:

  • 1690 cm⁻¹ (C=O stretch, carboxylic acid)

  • 1650 cm⁻¹ (C=C stretch)

  • 750 cm⁻¹ (C-Cl stretch)

NMR (Predicted):

  • ¹H NMR (DMSO-d₆): δ 8.52 (d, J=5.1 Hz, 1H, pyridine-H), 7.92 (d, J=16 Hz, 1H, CH=), 6.71 (d, J=16 Hz, 1H, CH=COO), 3.20 (s, 1H, COOH).

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for 5-chloro isomer synthesis.

  • Biological Screening: Evaluate inhibitory activity against IDH1 mutants and antimicrobial targets .

  • Computational Studies: Molecular docking to predict binding affinities for kinase domains.

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